molecular formula C9H10N4 B8548415 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine CAS No. 1314354-84-1

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine

Cat. No.: B8548415
CAS No.: 1314354-84-1
M. Wt: 174.20 g/mol
InChI Key: ABCBYUFFHVMWEU-UHFFFAOYSA-N
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Description

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar structure but differ in the position of the nitrogen atoms within the rings.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system, offering different biological activities.

Uniqueness

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

1314354-84-1

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(4-methylpyrazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C9H10N4/c1-7-3-12-13(6-7)9-2-8(10)4-11-5-9/h2-6H,10H2,1H3

InChI Key

ABCBYUFFHVMWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CN=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-1H-pyrazole (114 mg), cesium carbonate (753 mg), trans-N,N′-dimethylcyclohexan-1,2-diamine (164 mg), and copper iodide (110 mg) were added to a DMAc (5 ml) solution containing 5-bromopyridin-3-amine (200 mg) in a nitrogen atmosphere, followed by microwave irradiation (Initiator™, 170° C., 0.5 hours, 2.45 GHz, 0-240 W). Water was added to the reaction solution and the reaction solution was filtered through Celite and the filtrate was extracted with ethyl acetate. The organic layers were washed with saturated saline and dried over sodium sulfate. The solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 0:1). 5-(4-Methylpyrazol-1-yl)pyridin-3-amine (173 mg) was thus obtained.
Quantity
114 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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